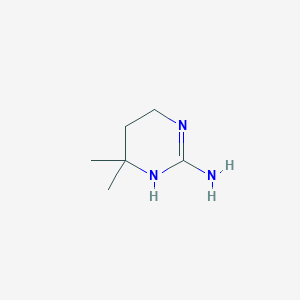
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with suitable reagents can lead to the formation of pyrimidine derivatives . Another method involves the use of ceric ammonium nitrate (CAN) as a catalyst in a Biginelli-type reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce dihydropyrimidines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: It has shown promise in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4,6-dimethylpyrimidine
- 2-amino-4,6-dimethylpyrimidine
- 5,6-dimethyl-2,4-dihydropyrimidine
Uniqueness
What sets 6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine apart is its unique structural features and reactivity profile. The presence of the dimethyl groups at positions 4 and 5 enhances its stability and alters its electronic properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H13N3 |
|---|---|
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
6,6-dimethyl-4,5-dihydro-1H-pyrimidin-2-amine |
InChI |
InChI=1S/C6H13N3/c1-6(2)3-4-8-5(7)9-6/h3-4H2,1-2H3,(H3,7,8,9) |
InChI-Schlüssel |
ODSDDJBCMPKADT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN=C(N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















